molecular formula C20H26O6 B210294 Eupatoriopicrin CAS No. 6856-01-5

Eupatoriopicrin

Cat. No. B210294
CAS RN: 6856-01-5
M. Wt: 362.4 g/mol
InChI Key: VWJYWGYJIDQUEG-UPCUBGMPSA-N
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Description

Eupatoriopicrin is a sesquiterpene lactone found in various Eupatorium species . It has been identified as the main bioactive compound in these species, showing potent anti-inflammatory and cytotoxic activity .


Molecular Structure Analysis

Eupatoriopicrin has a molecular formula of C20H26O6 and an average mass of 362.417 Da . It belongs to the class of organic compounds known as sesquiterpene lactones, which are terpenoids with a structure based on the sesquiterpene lactone skeleton .

Scientific Research Applications

Anti-Tumor Action

Eupatoriopicrin, a sesquiterpene lactone found in Eupatorium cannabinum L., has been studied for its potential cytostatic activity against various tumor systems. In studies involving mice, eupatoriopicrin demonstrated a delay in tumor growth when administered to mice with Lewis lung tumor and fibrosarcoma, indicating potential anti-tumor properties (Woerdenbag et al., 1987, Planta medica) (Woerdenbag et al., 1987, Phytotherapy Research).

Enhanced Cytostatic Activity by Glutathione Depletion

Glutathione depletion has been found to enhance the cytostatic effect of eupatoriopicrin. Pretreatment with buthionine sulphoximine (BSO) to reduce glutathione levels in cells significantly increased the growth delay of tumors in mice treated with eupatoriopicrin (Woerdenbag et al., 1989, British Journal of Cancer).

Trypanocidal Activity

Eupatoriopicrin has been found to be active against Trypanosoma cruzi, the causative agent of Chagas disease. It exhibited significant trypanocidal activity in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for Chagas disease (Elso et al., 2020, Molecules).

Induction of DNA Damage

Studies have shown that eupatoriopicrin can induce DNA damage in Ehrlich ascites tumor cells, which may play a role in its observed cytotoxicity. This effect was enhanced by glutathione depletion, further supporting the importance of glutathione in the cytotoxic action of eupatoriopicrin (Woerdenbag et al., 1989, Biochemical pharmacology).

In Vitro Cytotoxicity

Eupatoriopicrin and its derivatives have been studied for their cytotoxic effects against various tumor cell lines. Modifications to the structure of eupatoriopicrin have been explored to enhance its cytotoxicity and understand the structure-activity relationships (Woerdenbag et al., 1988, Phytotherapy Research).

Effect on Glutathione Levels in Liver and Tumor Tissue

Eupatoriopicrin has been observed to reduce glutathione levels in both liver and tumor tissues in mice. This reduction was dose-dependent and played a significant role in the cytotoxic action of eupatoriopicrin (Woerdenbag et al., 1987, Phytotherapy Research).

Cytotoxicity on Cancer Stem Cells

Eupatoriopicrin has shown potent anti-inflammatory and cytotoxic activity, particularly against cancer stem cells. It induced apoptosis in these cells, suggesting its potential as an anticancer agent (Phan et al., 2021, Evidence-based Complementary and Alternative Medicine).

Role in Lipid Peroxidation

Research has explored the role of eupatoriopicrin in inducing lipid peroxidation in liver and tumor tissues, investigating the mechanism of its cytotoxic action. This study indicated the importance of glutathione in modulating the effects of eupatoriopicrin (Woerdenbag et al., 1989, Biochemical pharmacology).

Future Directions

Eupatoriopicrin has shown potential as a lead substance for targeting inflammation and cancer . Future research could focus on the synthesis of chemical derivatives or analogs of Eupatoriopicrin to optimize drug safety and effectiveness in combating inflammatory or cancer diseases .

properties

IUPAC Name

[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-12-5-4-6-13(2)10-17(26-20(24)15(11-22)7-8-21)18-14(3)19(23)25-16(18)9-12/h6-7,9,16-18,21-22H,3-5,8,10-11H2,1-2H3/b12-9+,13-6+,15-7+/t16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJYWGYJIDQUEG-DKDOXNMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC(=CCC1)C)OC(=O)C(=CCO)CO)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/C)OC(=O)/C(=C/CO)/CO)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eupatoriopicrin

CAS RN

6856-01-5
Record name 2-Butenoic acid, 4-hydroxy-2-(hydroxymethyl)-, (3aR,4R,6E,10E,11aR)-2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester, (2E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6856-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
389
Citations
MG Phan, TT Do, TN Nguyen, TVH Do… - Evidence-Based …, 2021 - hindawi.com
… For the first time, eupatoriopicrin (10) was demonstrated to strongly inhibit NTERA-2 human cancer stem cell (CSC) line in vitro. It is noticeable that the cytotoxicity of eupatoriopicrin …
Number of citations: 7 www.hindawi.com
B Michalak, JP Piwowarski, S Granica… - Journal of natural …, 2019 - ACS Publications
… , we identified five sesquiterpene lactones, eupatoriopicrin (1), 5′-… Furthermore, eupatoriopicrin efficiently suppressed LPS-… of the sesquiterpene lactone eupatoriopicrin as a lead …
Number of citations: 16 pubs.acs.org
OG Elso, V Puente, P Barrera, MA Sosa-Escudero… - Phytomedicine, 2022 - Elsevier
… ES produced a greater decrease in the activity of succinate dehydrogenase than eupatoriopicrin, affecting the functioning of the respiratory chain and the Krebs cycle. EP increased the …
Number of citations: 4 www.sciencedirect.com
L Dolejš, V Herout - Collection of Czechoslovak Chemical …, 1962 - cccc.uochb.cas.cz
… It has been proved that eupatoriopicrin is the ester of Q(,~-(bishydroxy … eupatoriopicrin. According to the author, the substance melts at 1550 and contains a lactonic ring. Eupatoriopicrin …
Number of citations: 11 cccc.uochb.cas.cz
B Drożdż, H Grabarczyk, Z Samek… - Collection of …, 1972 - cccc.uochb.cas.cz
… eupatoriopicrin (I) described earlierl , the second was identical with the product of hydrolysis of eupatoriopicrin… On the basis of the PMR study the stereo-structures of eupatoriopicrin and …
Number of citations: 44 cccc.uochb.cas.cz
TA Geissman, S Atala - Phytochemistry, 1971 - Elsevier
Eupatoriopicrin, first isolated from Eupatorium cannabinum L. (tribe Eupatorieae), has been found to be the principal sesquiterpene lactone in Venegasia carpesiodes DC., Eriophyllum …
Number of citations: 14 www.sciencedirect.com
HJ Woerdenbag, W Lemstra, H Hendriks… - Planta …, 1987 - thieme-connect.com
… Abstract: In this work eupatoriopicrin, the principal sesquiterpene lactone in Eupatorium … Eupatoriopicrin was administered intraperitoneally as a fine suspension in saline. The …
Number of citations: 31 www.thieme-connect.com
HJ Woerdenbag, W Lemstra, TM Malingré… - British journal of …, 1989 - nature.com
Eupatoriopicrin (EUP), a sesquiterpene lactone from Eupatorium cannabinum L., possesses cytostatic activity. This was demonstrated for FIO 26 cells in vitro with the aid of a clonogenic …
Number of citations: 34 www.nature.com
AC Beekman, HJ Woerdenbag… - Phytotherapy …, 1996 - Wiley Online Library
Artemisinin and its derivatives possess an endoperoxide bridge, which is thought to lead to the production of free‐radical species. The cytotoxicity of some of these agents to a murine …
Number of citations: 54 onlinelibrary.wiley.com
HJ Woerdenbag, H Hendriks, TM Malingré… - Phytotherapy …, 1988 - Wiley Online Library
… eupatoriopicrin, with the aim of obtaining compounds that are mare active than eupatoriopicrin, and … Cytotoxicity was compared with the germacranolides eupatoriopicrin, 5’-dehydroxy e …
Number of citations: 15 onlinelibrary.wiley.com

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